5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid physical properties
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid
Authored by a Senior Application Scientist
Foreword
In the landscape of medicinal chemistry and materials science, imidazole derivatives stand as a cornerstone scaffold, integral to the architecture of numerous pharmaceuticals and functional materials.[1] Among these, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA) is a compound of significant interest, serving as a key building block for more complex molecular entities and exhibiting intrinsic biological activities, such as the inhibition of enzymes like xanthine oxidase.[1][2] A thorough understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective application in research and development. The solubility, melting point, acidity (pKa), and spectral characteristics of MPICA dictate its behavior in biological systems, its formulation into therapeutics, and its reactivity in synthetic pathways.
This guide provides a comprehensive exploration of the core physical properties of MPICA. Moving beyond a simple recitation of data, we delve into the causality behind these properties, presenting field-proven experimental methodologies for their determination. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently characterize this molecule and leverage its full potential.
Molecular and Structural Identity
The foundational step in characterizing any chemical entity is to establish its molecular identity. MPICA is a heterocyclic compound featuring a central imidazole ring. This ring is substituted at the 2-position with a phenyl group, at the 4-position with a carboxylic acid group, and at the 5-position with a methyl group.[2] This specific arrangement of functional groups is crucial as it governs the molecule's electronic distribution, steric profile, and intermolecular interactions.
The presence of both a carboxylic acid (an acidic proton donor) and the imidazole ring (with a basic nitrogen) makes MPICA an amphoteric molecule. The phenyl group introduces hydrophobicity and potential for π-π stacking interactions, while the methyl group provides steric bulk that can influence crystal packing and tautomeric equilibrium.[2]
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 202.21 g/mol | [1][3] |
| CAS Number (Anhydrous) | 28824-94-4 | [5][6] |
| Molecular Formula (Hydrate) | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight (Hydrate) | 220.23 g/mol | [1] |
| CAS Number (Hydrate) | 1559064-09-3 | [1] |
The compound is available in both anhydrous and hydrate forms. The presence of water molecules in the hydrate can significantly alter physical properties such as melting point and solubility, a critical consideration for formulation and material handling.[1]
Physicochemical Properties
The macroscopic behavior of a compound is dictated by its physicochemical properties. For drug development, these parameters are essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.
Thermal Properties: Melting and Boiling Points
The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. The boiling point provides insight into its volatility. For a molecule like MPICA, with strong intermolecular hydrogen bonding capabilities via its carboxylic acid and imidazole N-H groups, a relatively high melting point is expected. The boiling point is largely theoretical, as compounds of this nature typically decompose at elevated temperatures before boiling.
Table 2: Thermal Property Data
| Property | Value | Method/Source |
| Melting Point | 186.68 °C | Predicted (EPI Suite)[5] |
| Boiling Point | 455.03 °C | Predicted (EPI Suite)[5] |
| Flash Point | 194.61 °C | Predicted (EPA T.E.S.T.)[5] |
Field-Proven Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Experience: While the traditional capillary method provides a melting range, DSC offers superior accuracy, yielding a precise onset temperature and the enthalpy of fusion (ΔHfus). This thermodynamic data is invaluable for polymorphism screening and stability studies. The choice of a low heating rate (e.g., 2-5 °C/min) is critical to prevent thermal lag and ensure the sample remains in thermal equilibrium with the instrument, providing a sharp, well-defined melting endotherm.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground MPICA into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid. For volatile samples or to study processes involving mass loss, a pinhole lid is used. For MPICA, a hermetically sealed pan is preferred to prevent any sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature significantly above the melting point (e.g., 220 °C). A nitrogen purge (20-50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.
Trustworthiness: The protocol is self-validating through the calibration of the DSC instrument with certified standards (e.g., Indium) before the analysis. The sharpness of the melting peak serves as an internal indicator of the sample's purity.
Caption: Workflow for Melting Point Determination by DSC.
Solubility
Solubility is arguably one of the most critical physical properties for a drug candidate. The aqueous solubility of MPICA is expected to be pH-dependent due to its amphoteric nature. The hydrophobic phenyl group will decrease water solubility, while the polar carboxylic acid and imidazole moieties will increase it.
Table 3: Solubility Data
| Property | Value | Method/Source |
| Water Solubility | 404.15 mg/L | Predicted (EPI Suite)[5] |
Expertise & Experience: The classic shake-flask method remains the gold standard for determining thermodynamic solubility. The key to a trustworthy result is ensuring that equilibrium has been reached, which can take 24-72 hours. Visual inspection alone is insufficient; the concentration of the supernatant must be measured at multiple time points (e.g., 24h and 48h) to confirm it has plateaued. The choice of a suitable analytical method, like HPLC-UV, is paramount for accurate quantification in the presence of potential impurities.
Field-Proven Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Methodology:
-
System Preparation: Prepare buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Sample Addition: Add an excess amount of solid MPICA to a known volume of each buffer in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Protect samples from light if the compound is light-sensitive.
-
Phase Separation: After a predetermined time (e.g., 24 hours), stop agitation and allow the vials to stand, letting the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any remaining suspended solid.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with mobile phase and analyze its concentration using a validated HPLC-UV method.
-
Confirmation of Equilibrium: Repeat steps 4 and 5 after a longer equilibration time (e.g., 48 hours). If the measured concentrations are within a narrow margin (e.g., ±5%), equilibrium is considered to have been reached.
Caption: Shake-Flask Method for Solubility Determination.
Acidity and Basicity: pKa
The pKa values define the ionization state of a molecule at a given pH. For MPICA, there are at least two key ionizable groups: the carboxylic acid (acidic) and the imidazole ring (which can be protonated, making it basic). The carboxylic acid is expected to have a pKa in the range of 3-5, while the imidazole ring's basic pKa is typically around 6-7. These values are critical for predicting solubility, receptor binding, and membrane permeability.
Expertise & Experience: While UV-metric and capillary electrophoresis methods exist, potentiometric titration is a robust and direct method for pKa determination. The key is to perform the titration in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. The Yasuda-Shedlovsky extrapolation can then be used to determine the aqueous pKa from data obtained in several co-solvent ratios. This demonstrates a rigorous approach to overcoming experimental challenges.
Caption: Ionization equilibria of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.
Field-Proven Protocol: pKa Determination by Potentiometric Titration
Methodology:
-
Sample Preparation: Dissolve a precise amount of MPICA in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients. If necessary, use a co-solvent mixture.
-
Titration Setup: Use a calibrated pH electrode and an auto-buret system. Maintain a constant temperature and blanket the solution with nitrogen to exclude atmospheric CO₂.
-
Acid-Base Titration:
-
To determine the acidic pKa, titrate the solution with a standardized strong base (e.g., 0.1 M KOH).
-
To determine the basic pKa, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.
-
-
Data Acquisition: Record the pH of the solution after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. Specialized software can be used to perform Gran plots or derivative analysis for more accurate endpoint detection.
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and enabling its quantification.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For MPICA, several characteristic absorption bands are expected.
Expertise & Experience: The most informative feature for a carboxylic acid in an IR spectrum is the O-H stretch. Due to strong hydrogen-bonded dimerization, this peak is exceptionally broad, often spanning from 2500 to 3300 cm⁻¹.[7] This broadness is a hallmark feature that distinguishes it from the sharper O-H stretch of an alcohol. The C=O stretch is also prominent and its position can give clues about conjugation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Characteristic of hydrogen-bonded dimers.[7] |
| C-H (Aromatic) | 3000 - 3100 (medium) | Stretching vibrations of the phenyl group. |
| C-H (Aliphatic) | 2850 - 3000 (medium) | Stretching vibrations of the methyl group. |
| C=O (Carbonyl) | 1710 - 1760 (strong) | Position is lowered by conjugation with the imidazole ring.[7] |
| C=N & C=C (Ring) | 1450 - 1600 (medium-strong) | Stretching vibrations from the imidazole and phenyl rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10-12 ppm). Its chemical shift is highly dependent on concentration and solvent.[7]
-
Aromatic Protons (-C₆H₅): A series of multiplets between 7.0 and 8.5 ppm.
-
Imidazole Proton (-NH): A broad singlet; its chemical shift can vary significantly depending on the solvent and tautomeric form.
-
Methyl Protons (-CH₃): A sharp singlet, typically appearing upfield around 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
-
Carbonyl Carbon (-COOH): Expected in the range of 165-185 δ.[7]
-
Aromatic & Imidazole Carbons: A series of peaks between 110-150 δ.
-
Methyl Carbon (-CH₃): A single peak in the upfield aliphatic region, typically around 10-20 δ.
Conclusion
The physical properties of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid are a direct consequence of its molecular structure. The interplay between its hydrophobic phenyl substituent and the hydrophilic, ionizable carboxylic acid and imidazole moieties defines its behavior in solution and in the solid state. This guide has provided a framework for understanding these properties, grounded in authoritative data and robust, field-tested experimental protocols. By applying these methodologies and understanding the causality behind the results, researchers can ensure the integrity of their work and accelerate the development of novel therapeutics and materials based on this versatile molecular scaffold.
References
- Benchchem. (n.d.). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid Hydrate.
- Benchchem. (n.d.). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | 28824-94-4.
- Chemchart. (n.d.). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4).
- Chemsrc. (n.d.). CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid.
- gsrs. (n.d.). 5-METHYL-2-PHENYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID.
- Wikidata. (n.d.). 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid - Wikidata [wikidata.org]
- 5. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. CAS#:28824-94-4 | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
